molecular formula C13H8FNO4 B1471051 3-Fluoro-5-(2-nitrophenyl)benzoic acid CAS No. 1393442-54-0

3-Fluoro-5-(2-nitrophenyl)benzoic acid

Cat. No.: B1471051
CAS No.: 1393442-54-0
M. Wt: 261.2 g/mol
InChI Key: VDJDXZBBVRDUMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to produce 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-nitrophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products can include various carboxylic acids and ketones.

    Reduction: The major product is typically 3-Fluoro-5-(2-aminophenyl)benzoic acid.

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Scientific Research Applications

3-Fluoro-5-(2-nitrophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The fluorine atom can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(2-nitrophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-5-(2-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJDXZBBVRDUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212188
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-2′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-54-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-2′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-2′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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